Phenyl(2-phenylfuro[2,3-b]quinoxalin-3-yl)methanone
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Overview
Description
Phenyl(2-phenylfuro[2,3-b]quinoxalin-3-yl)methanone is an organic compound that belongs to the class of furoquinoxalines These compounds are known for their unique structural features, which include a fused ring system combining furan and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2-phenylfuro[2,3-b]quinoxalin-3-yl)methanone typically involves a cyclocondensation reaction. One common method involves the reaction of 2-phenylquinoxaline with a suitable furan derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenyl(2-phenylfuro[2,3-b]quinoxalin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced furoquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products Formed
Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced furoquinoxaline derivatives with hydrogenated furan rings.
Substitution: Functionalized this compound with various substituents on the phenyl rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Phenyl(2-phenylfuro[2,3-b]quinoxalin-3-yl)methanone largely depends on its application. In optoelectronics, its mechanism involves the absorption and emission of light, facilitated by its unique electronic structure. The compound exhibits intramolecular charge transfer, which is crucial for its function in devices like OLEDs .
Comparison with Similar Compounds
Similar Compounds
2-Phenylfuro[2,3-b]quinoxaline: A closely related compound with similar structural features but lacking the methanone group.
Triphenylamine-based Emitters: Compounds like TPA-FQ and dTPA-FQ, which combine 2-phenylfuro[2,3-b]quinoxaline with triphenylamine, are used in similar optoelectronic applications.
Uniqueness
Phenyl(2-phenylfuro[2,3-b]quinoxalin-3-yl)methanone stands out due to its unique combination of furan and quinoxaline rings, along with the phenyl and methanone groups. This unique structure imparts distinct photophysical properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
61290-02-6 |
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Molecular Formula |
C23H14N2O2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
phenyl-(2-phenylfuro[3,2-b]quinoxalin-3-yl)methanone |
InChI |
InChI=1S/C23H14N2O2/c26-21(15-9-3-1-4-10-15)19-20-23(25-18-14-8-7-13-17(18)24-20)27-22(19)16-11-5-2-6-12-16/h1-14H |
InChI Key |
AVRBUTDTCQQWHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N=C3O2)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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